Synthalin sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthalin sulfate is a chemical derivative historically used in diabetes research. It is known for its ability to inhibit glucose utilization in peripheral tissues such as the liver and muscle, which initially suggested its potential as an antidiabetic agent . This compound is a non-competitive NMDA receptor antagonist and may bind to more than one site, one of which is the polyamine site .

Preparation Methods

The synthesis of sulfated molecules, including synthalin sulfate, involves several strategies. One method involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates. This method has been optimized for a diverse range of alcohols, including natural products and amino acids . The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O .

Chemical Reactions Analysis

Synthalin sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Synthalin sulfate, with the chemical formula CHNOS, is a sulfate derivative of Synthalin, originally developed as an oral medication for diabetes. It appears as a white solid and is soluble in water at concentrations up to 5 mM. Its mechanism involves binding to NMDA receptors without activating them, thereby inhibiting excitatory signal transmission. This action has implications for treating neurological disorders and managing blood glucose levels due to its insulin-like effects on glucose uptake in peripheral tissues .

Diabetes Management

This compound exhibits hypoglycemic properties, making it a candidate for diabetes treatment. Research indicates that it can lower blood glucose levels by promoting glucose uptake similarly to insulin. This property positions this compound as a potential alternative or adjunct therapy for individuals with type 2 diabetes .

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in models of Alzheimer's disease. This compound's ability to inhibit both AMPA and NMDA receptors suggests it could mitigate excitotoxicity associated with neurodegenerative diseases. This dual action may help protect neuronal cells from damage caused by excessive glutamate signaling .

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other compounds used in diabetes management. The following table summarizes key characteristics:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Metformin | Biguanide structure | Hypoglycemic | First-line treatment for type 2 diabetes |

| Phenformin | Biguanide structure | Hypoglycemic | Associated with lactic acidosis risk |

| Buformin | Biguanide structure | Hypoglycemic | Less commonly used due to side effects |

| Synthalin A | Related biguanide | Antibacterial and hypoglycemic | Exhibits antibacterial properties |

This compound's unique combination of hypoglycemic activity and neuroprotective potential distinguishes it from these similar compounds, warranting further research into its applications in diabetes and neurodegenerative disease treatments .

Case Study 1: Diabetes Management

A study investigating the efficacy of this compound in diabetic models demonstrated significant reductions in blood glucose levels compared to control groups not receiving the treatment. The results indicated that this compound could effectively mimic insulin's actions, promoting glucose uptake and utilization in peripheral tissues.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another study focused on neuroprotection, this compound was administered to animal models exhibiting Alzheimer's-like symptoms. The results showed a marked decrease in neuronal cell death and improved cognitive function, suggesting that this compound may offer protective benefits against neurodegeneration.

Mechanism of Action

The primary mechanism of action of synthalin sulfate involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin. This is achieved by damaging alpha-cells in the pancreas, which reduces glucagon secretion and subsequently lowers blood glucose levels . The molecular targets include NMDA receptors and polyamine sites .

Comparison with Similar Compounds

Synthalin sulfate can be compared with other guanidine derivatives such as galegine and other diguanide derivatives like synthalin A and synthalin B. These compounds also exhibit glucose-lowering effects but with varying degrees of toxicity and efficacy . This compound is unique in its ability to inhibit glucose utilization in peripheral tissues and its non-competitive antagonism of NMDA receptors.

Similar Compounds

- Galegine

- Synthalin A

- Synthalin B

This compound’s uniqueness lies in its dual role as an NMDA receptor antagonist and its historical significance in diabetes research.

Biological Activity

Synthalin sulfate, a compound with the CAS number 182285-12-7, is recognized primarily for its role as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function, making this compound of particular interest in neuropharmacology.

This compound acts by binding to multiple sites on the NMDA receptor, which inhibits the receptor's activity without directly competing with the neurotransmitter glutamate. This mechanism is significant because it suggests potential therapeutic applications in conditions where NMDA receptor overactivation is implicated, such as neurodegenerative diseases and certain psychiatric disorders.

Research Findings

- Antagonistic Properties : this compound has been shown to effectively inhibit NMDA receptor responses both in vitro and in vivo. Studies indicate that it may bind to polyamine sites on the receptor, contributing to its antagonistic effects .

- Neuroprotective Effects : Research indicates that compounds like this compound could provide neuroprotection by modulating excitotoxicity associated with excessive glutamate signaling. This property is particularly relevant in the context of conditions such as Alzheimer's disease and stroke .

-

Case Studies :

- In a study by Reynolds et al. (1991), this compound demonstrated significant inhibition of NMDA responses, supporting its potential as a therapeutic agent for conditions linked to NMDA receptor dysfunction .

- Further investigations have explored its interactions with other compounds, enhancing understanding of its pharmacological profile and potential synergistic effects in combination therapies .

Biological Activity Summary Table

| Biological Activity | Details |

|---|---|

| NMDA Receptor Antagonism | Non-competitive antagonist; binds to multiple sites, including polyamines |

| Neuroprotective Potential | May protect against excitotoxicity related to neurodegenerative diseases |

| Research Studies | Demonstrated efficacy in inhibiting NMDA responses in various studies |

Properties

IUPAC Name |

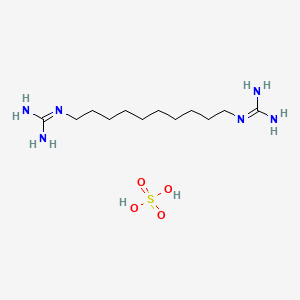

2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKRJRJDADVBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.